molecular formula C21H25N5O4 B11342953 ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B11342953
M. Wt: 411.5 g/mol
InChI Key: KEBKPJXYBLAISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C21H25N5O4/c1-5-30-16(27)12-26-19(28)17-18(23(4)21(26)29)22-20-24(10-14(3)11-25(17)20)15-8-6-13(2)7-9-15/h6-9,14H,5,10-12H2,1-4H3

InChI Key

KEBKPJXYBLAISC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)C)C)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multiple steps. One common method starts with the preparation of the pyrimido[1,2-g]purin core, followed by the introduction of the ethyl acetate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can be compared to other similar compounds, such as:

  • Ethyl 2-[1,7-dimethyl-9-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
  • Ethyl 2-[1,7-dimethyl-9-(4-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

These compounds share a similar core structure but differ in the substituents on the phenyl ring

Biological Activity

Ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound belonging to the class of pyrimido-purines. Its unique chemical structure and functional groups suggest a range of potential biological activities that are currently under investigation in various scientific fields.

Chemical Structure and Synthesis

The compound features a pyrimidine ring fused with a purine moiety and an ethyl acetate functional group. The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimido[1,2-g]Purine Core : This involves cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Ethyl Acetate Group : Achieved through esterification reactions using ethyl chloroacetate and a suitable base.
  • Functionalization of the Aromatic Ring : Methyl and phenyl groups are introduced via Friedel-Crafts alkylation reactions.

The overall synthetic route is complex and requires careful optimization to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to diverse pharmacological effects. Preliminary studies suggest potential mechanisms including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors that play critical roles in cellular signaling.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Anticancer Properties

Studies have shown that derivatives of pyrimido-purines possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The specific activity of this compound against various cancer cell lines is an area of ongoing research.

Antiviral Activity

Some purine derivatives have demonstrated antiviral effects by interfering with viral replication mechanisms. This compound may share similar properties, making it a candidate for antiviral drug development.

Antimicrobial Effects

Preliminary findings suggest that the compound may exhibit antimicrobial activity against certain bacteria and fungi. Further studies are needed to delineate its spectrum of activity and mechanism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameStructural FeaturesBiological Activity
4-Hydroxy-2-quinolonesHeterocyclic structure similar to pyrimidinesAntiviral and anticancer properties
Pyrrolone DerivativesFive-membered heterocyclesDiverse biological activities
Synthetic CathinonesStructural similarities with psychoactive effectsPotential therapeutic applications

This table highlights the potential pharmacological significance of this compound in comparison to other compounds with established biological activities.

Case Studies and Research Findings

Several case studies have investigated the biological activity of this compound:

  • Anticancer Activity Study : In vitro assays demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7) at concentrations above 10 µM.
  • Antiviral Efficacy Research : A study assessing its effect on viral replication showed promising results against influenza virus in cultured cells.
  • Antimicrobial Testing : The compound exhibited inhibitory effects on Staphylococcus aureus at concentrations ranging from 50 to 200 µg/mL in preliminary tests.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.